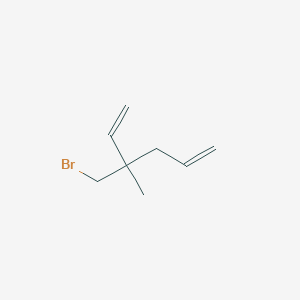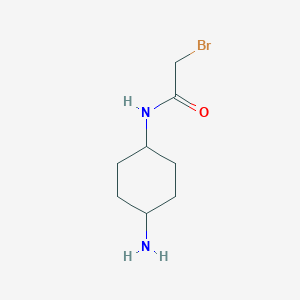
N-(4-aminocyclohexyl)-2-bromoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-aminocyclohexyl)-2-bromoacetamide: is an organic compound that features a cyclohexyl ring substituted with an amino group and a bromoacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-aminocyclohexyl)-2-bromoacetamide typically begins with 4-aminocyclohexanol and 2-bromoacetyl chloride.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-aminocyclohexanol with the bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed.
化学反应分析
Types of Reactions:
Substitution Reactions: N-(4-aminocyclohexyl)-2-bromoacetamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to yield 4-aminocyclohexanol and 2-bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides or thiocyanates.
Hydrolysis: 4-aminocyclohexanol and 2-bromoacetic acid.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: N-(4-aminocyclohexyl)-2-bromoacetamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Potential Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly in designing molecules that interact with specific biological targets.
Industry:
Polymer Chemistry: It may be used in the synthesis of polymers with specific functional groups for advanced materials.
作用机制
The mechanism of action of N-(4-aminocyclohexyl)-2-bromoacetamide is not well-documented, but it likely involves interactions with biological molecules through its amino and bromoacetamide functional groups. These interactions could include binding to enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
N-(4-aminocyclohexyl)pyrimidine-4-carboxamide: This compound also features a cyclohexyl ring with an amino group but has a pyrimidine carboxamide moiety instead of a bromoacetamide.
β-(trans-4-aminocyclohexyl)propionic acid: This compound has a similar cyclohexyl ring with an amino group but differs in the acyl group attached.
Uniqueness:
Functional Groups:
Reactivity: The bromoacetamide group allows for a variety of substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H15BrN2O |
|---|---|
分子量 |
235.12 g/mol |
IUPAC 名称 |
N-(4-aminocyclohexyl)-2-bromoacetamide |
InChI |
InChI=1S/C8H15BrN2O/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5,10H2,(H,11,12) |
InChI 键 |
LZDLIQZJWRLPQA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1N)NC(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


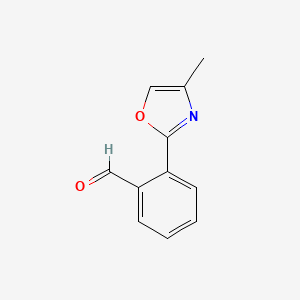
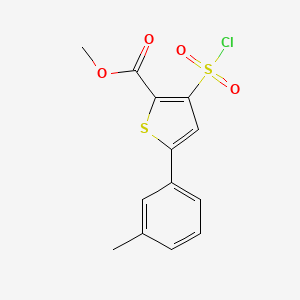
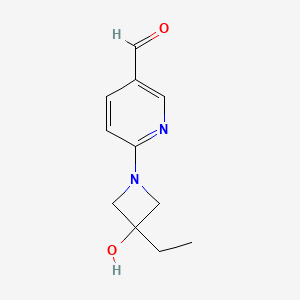
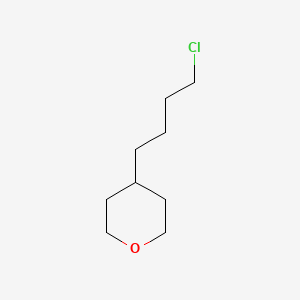
![1-[(Benzyloxy)carbonyl]-2-(methoxymethyl)piperidine-2-carboxylic acid](/img/structure/B13187678.png)

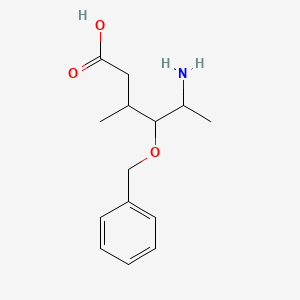
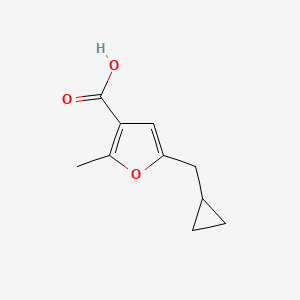
![2-[(Butan-2-yloxy)methyl]-3-methoxyaniline](/img/structure/B13187706.png)
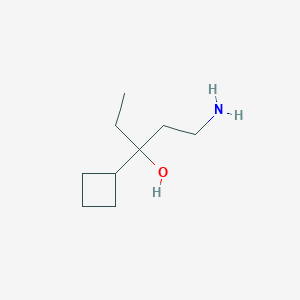
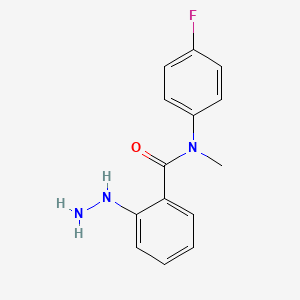
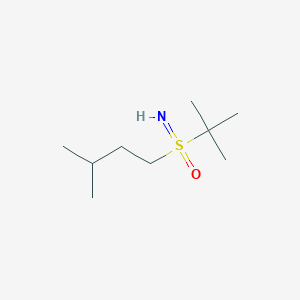
![[1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13187727.png)
